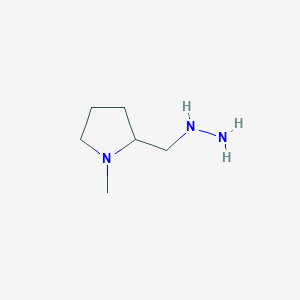![molecular formula C8H15N B13624604 Bicyclo[3.2.1]octan-6-amine CAS No. 61888-93-5](/img/structure/B13624604.png)
Bicyclo[3.2.1]octan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound that features a bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under basic conditions. For example, the reaction of a primary amine with a cyclopentane derivative can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.1]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to an amine oxide or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine oxides, and various substituted bicyclo[3.2.1]octane derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as analgesics and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A bicyclic compound with a different arrangement of carbon atoms.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar pharmacological potential.
Eigenschaften
CAS-Nummer |
61888-93-5 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
BGBAVYALYDGPOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)


![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)


![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)




